molecular formula C3H3Br3 B11956390 1,2,3-Tribromopropene CAS No. 63145-54-0

1,2,3-Tribromopropene

Cat. No.: B11956390
CAS No.: 63145-54-0
M. Wt: 278.77 g/mol
InChI Key: GCYDHXOUHNLRDZ-IWQZZHSRSA-N
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Description

1,2,3-Tribromopropene is an organic compound with the molecular formula C3H5Br3. It is a colorless to light yellow liquid that is known for its high density and relatively high boiling point. This compound is part of the bromoalkane family and is often used in various chemical reactions due to its reactivity.

Preparation Methods

1,2,3-Tribromopropene can be synthesized through several methods. One common synthetic route involves the bromination of allyl bromide. This reaction typically requires a brominating agent such as bromine (Br2) and a catalyst like iron (Fe) to facilitate the addition of bromine atoms to the propene backbone. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial production of this compound may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1,2,3-Tribromopropene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions and can lead to the formation of a wide range of substituted products.

    Elimination Reactions: Under the influence of strong bases like potassium tert-butoxide (KOtBu), this compound can undergo elimination reactions to form alkenes or alkynes.

    Reduction Reactions: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form less brominated or fully dehalogenated products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 1,2,3-trihydroxypropane.

Scientific Research Applications

1,2,3-Tribromopropene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules, which can be further transformed into various functional groups.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2,3-tribromopropene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In biological systems, its brominated derivatives may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

1,2,3-Tribromopropene can be compared with other bromoalkanes such as:

    1,2-Dibromoethane: Similar in reactivity but with only two bromine atoms.

    1,3-Dibromopropane: Differing in the position of bromine atoms, leading to different reactivity and applications.

    Tetrabromoethane: Contains four bromine atoms, making it more reactive and useful in different contexts.

What sets this compound apart is its unique structure with three bromine atoms on adjacent carbon atoms, which provides distinct reactivity patterns and applications.

Properties

CAS No.

63145-54-0

Molecular Formula

C3H3Br3

Molecular Weight

278.77 g/mol

IUPAC Name

(Z)-1,2,3-tribromoprop-1-ene

InChI

InChI=1S/C3H3Br3/c4-1-3(6)2-5/h1H,2H2/b3-1-

InChI Key

GCYDHXOUHNLRDZ-IWQZZHSRSA-N

Isomeric SMILES

C(/C(=C/Br)/Br)Br

Canonical SMILES

C(C(=CBr)Br)Br

Origin of Product

United States

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